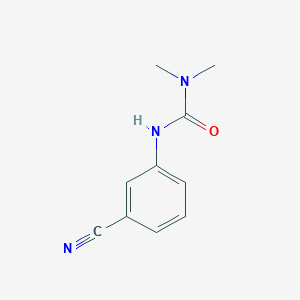

1-(3-Cyanophenyl)-3,3-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWFQUORZLHJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705489 | |

| Record name | N'-(3-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71754-19-3 | |

| Record name | N'-(3-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Development

Evolution of Urea (B33335) Synthesis Techniques Relevant to Phenylurea Compounds

The construction of the urea functional group, particularly in arylated derivatives, has been a long-standing focus of synthetic chemistry due to the prevalence of this moiety in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The journey from early, rudimentary methods to sophisticated modern protocols reflects broader trends in organic synthesis towards greater efficiency, safety, and environmental consideration.

Historically, the synthesis of phenylureas relied on a few foundational reactions. The most traditional and widely used method involved the reaction of an amine with phosgene (B1210022) or its derivatives, such as triphosgene. nih.govnih.gov In this approach, the amine reacts with phosgene to form a highly reactive isocyanate intermediate, which is then treated with a second amine to yield the urea. nih.gov While effective, this method is fraught with significant safety issues due to the extreme toxicity of phosgene gas. nih.govchemistryviews.org

Alternative early methods sought to avoid phosgene. One such approach involved heating an aniline (B41778) with urea. orgsyn.orgiglobaljournal.com This reaction proceeds through an equilibrium where urea forms ammonium (B1175870) cyanate (B1221674), which then reacts with an aniline salt. orgsyn.org However, this method often leads to the formation of symmetrical diarylurea (carbanilide) as a significant byproduct, complicating purification and reducing the yield of the desired unsymmetrical phenylurea. orgsyn.org Another classical method is the reaction of an amine salt, like aniline hydrochloride, with potassium cyanate in an aqueous solution. orgsyn.orgthieme-connect.com A drawback of this technique was the difficulty in preparing and storing the unstable potassium cyanate. orgsyn.org

| Method | Reagents | Key Intermediates | Major Drawbacks |

| Phosgene Route | Amine, Phosgene (or Triphosgene) | Isocyanate | Extreme toxicity of reagents. nih.govchemistryviews.org |

| Urea Condensation | Aniline, Urea | Ammonium cyanate, Isocyanate | Formation of symmetrical byproducts, requiring difficult separation. orgsyn.org |

| Cyanate Route | Aniline Salt, Potassium Cyanate | Isocyanic acid | Instability and difficult handling of cyanate reagent. orgsyn.org |

Contemporary research has focused on developing safer and more versatile reagents and catalytic systems to construct the urea backbone, overcoming the limitations of historical methods.

Safer Phosgene Equivalents: A significant advancement has been the introduction of solid, less toxic phosgene substitutes. N,N'-Carbonyldiimidazole (CDI) is a widely used crystalline solid that serves as an effective and safer alternative to phosgene for creating unsymmetrical ureas. nih.gov Other reagents, such as trifluoroethyl carbonate, have been developed to react selectively with amines to form carbamate (B1207046) intermediates, which can then be converted to ureas, accommodating a wide range of functional groups. nih.gov Hypervalent iodine reagents, like iodobenzene (B50100) diacetate (PhI(OAc)₂), have also emerged as mild and metal-free mediators for coupling amides and amines to form unsymmetrical ureas. mdpi.com

Catalytic Approaches: The use of transition metal catalysts has revolutionized urea synthesis, allowing for the use of benign and readily available feedstocks like carbon dioxide (CO₂) and carbon monoxide (CO). nih.govnih.gov

Palladium-Catalyzed Carbonylation: Palladium-based catalysts are effective for the carbonylation of amines and aryl halides. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate allows for a one-pot synthesis of substituted ureas. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper complexes have been investigated as catalysts for urea synthesis from ammonium carbamate, a key intermediate in the industrial production of urea from ammonia (B1221849) and CO₂. acs.org

Other Metal Catalysts: Catalytic systems using rhodium, platinum, and other hydrogenation catalysts have been developed to produce urea from nitrogen oxides (NOx), CO, and a hydrogen source under relatively mild conditions. google.com Sulfur-assisted carbonylation using CO and molecular oxygen at room temperature also provides a pathway to unsymmetrical ureas. organic-chemistry.org More recently, iridium catalysts have been developed for the highly chemoselective hydrogenolysis of urea derivatives. u-tokyo.ac.jpnih.gov

| Catalyst System | Starting Materials | Conditions | Key Advantages |

| Palladium (Pd) | Aryl Halides, Amines, CO or NaOCN | Mild to moderate | High functional group tolerance, one-pot procedures. nih.govorganic-chemistry.org |

| Copper (Cu) | Ammonium Carbamate | 120 °C, high pressure | Utilizes CO₂-derived intermediate. acs.org |

| Rhodium/Platinum (Rh/Pt) | NOx, CO, H₂ | Variable | Conversion of waste gases (NOx) to urea. google.com |

| Iridium (Ir) | Urea Derivatives, H₂ | Variable | Selective reduction/recycling of ureas. u-tokyo.ac.jpnih.gov |

| **Metal-Free (e.g., PhI(OAc)₂) ** | Amides, Amines | Mild, room temperature | Avoids toxic transition metals. mdpi.com |

Innovative Synthetic Pathways for 1-(3-Cyanophenyl)-3,3-dimethylurea and its Analogs

The quest for novel and efficient routes to specific urea compounds like this compound has led to the exploration of diverse starting materials and the adoption of modern synthetic technologies that enhance reaction speed, efficiency, and control.

Modern synthetic strategies have expanded the toolbox of precursors for urea synthesis far beyond the traditional amine-isocyanate paradigm.

From Amides: Primary amides can be converted into N-substituted ureas through a Hofmann rearrangement, where an isocyanate intermediate is generated in situ and trapped by an amine. organic-chemistry.org This can be achieved directly using reagents like phenyliodine diacetate in the presence of an ammonia source. mdpi.comorganic-chemistry.org

From Azides: The Curtius rearrangement of acyl azides provides another pathway to an isocyanate intermediate, which can then be reacted with amines to form ureas. organic-chemistry.org This method has been adapted for one-pot procedures, avoiding the isolation of potentially hazardous intermediates. organic-chemistry.org Palladium-catalyzed carbonylation of azides in the presence of amines offers a direct route to unsymmetrical ureas, releasing nitrogen gas as the only byproduct. organic-chemistry.org

From Carbon Dioxide (CO₂): Recognizing CO₂ as an abundant, non-toxic, and renewable C1 building block, chemists have developed numerous methods for its incorporation into ureas. nih.gov This typically involves the reaction of CO₂ with amines to form carbamic acids, which are then dehydrated to generate isocyanates in situ or are otherwise coupled. nih.govacs.org Metal-free methods using dehydrating agents and catalytic systems have been developed to facilitate this transformation under atmospheric pressure. organic-chemistry.org

Enabling technologies like microwave irradiation and continuous-flow chemistry have been instrumental in accelerating and optimizing urea synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from many hours to mere minutes, while improving yields. chemistryviews.orgthieme-connect.comthieme-connect.com The reaction of amines with potassium cyanate, a classical method that traditionally requires long heating times, can be completed in under 15-60 minutes at elevated temperatures (80-120 °C) using a microwave synthesizer. chemistryviews.orgthieme-connect.com This rapid, controlled heating is compatible with a broad range of functional groups and is particularly effective for generating libraries of compounds for screening purposes. chemistryviews.orgorganic-chemistry.org Cobalt carbonyl-mediated synthesis of ureas from primary amines has been achieved in as little as 10 seconds under microwave heating. organic-chemistry.org

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), improved safety for handling hazardous intermediates, and potential for straightforward scaling-up. acs.orgacs.org The synthesis of unsymmetrical ureas has been successfully implemented in two-step, continuous-flow systems where an amine is first converted to an isocyanate intermediate in one reactor, which then immediately reacts with a second amine in a subsequent reactor. acs.orgacs.org This approach minimizes the accumulation of unstable intermediates and allows for precise optimization. acs.org Flow chemistry has also been applied to the synthesis of ureas directly from CO₂ using a Staudinger/aza-Wittig reaction sequence. vapourtec.com

Achieving selectivity is a hallmark of sophisticated organic synthesis, ensuring that reactions occur at the desired functional group, position, and three-dimensional orientation.

Chemoselectivity: This is crucial when a molecule contains multiple reactive sites. For example, an "on-water" reaction of isocyanates with amines has been shown to be highly chemoselective, allowing for the synthesis of unsymmetrical ureas even in the presence of other nucleophilic groups. organic-chemistry.org In another example, a specialized iridium catalyst can selectively reduce a urea functional group in the presence of more reactive carbonyl compounds like esters and amides, a transformation that defies conventional reactivity rules. u-tokyo.ac.jpnih.gov

Regioselectivity: This refers to the control of where a new bond is formed. In the synthesis of substituted phenylureas, regioselectivity determines which nitrogen atom of an unsymmetrical starting material attacks the carbonyl source, or which position on an aromatic ring is functionalized. Catalyst design plays a key role in directing these outcomes. acs.org

Stereoselectivity: When creating chiral molecules, controlling the formation of stereoisomers is paramount. While less common for a simple achiral molecule like this compound, stereoselectivity is vital for more complex analogs. For instance, a facile and general one-pot procedure has been developed for the stereoselective synthesis of α-glycosyl ureas, where the three-dimensional arrangement at the anomeric carbon is precisely controlled. nih.gov

Rational Design and Synthesis of Structural Analogs for Mechanistic Probing

Positional Isomerism and Substituent Effect Investigations on the Phenyl and Urea Moieties

The position of the cyano group on the phenyl ring significantly influences the electronic properties and spatial arrangement of the molecule, which in turn can affect its biological activity. The synthesis of ortho-, meta-, and para-isomers of 1-(cyanophenyl)-3,3-dimethylurea allows for a systematic study of these effects. While specific comparative studies on the herbicidal or other biological activities of these exact isomers are not extensively documented in publicly available literature, general principles of SAR in phenylurea herbicides suggest that the substituent's position is a critical determinant of efficacy. For many phenylurea herbicides, the electronic nature and position of substituents on the phenyl ring govern their interaction with the target site, often the D1 protein in photosystem II. nih.gov

The synthesis of these positional isomers can be achieved through the reaction of the corresponding aminobenzonitrile (2-aminobenzonitrile, 3-aminobenzonitrile (B145674), or 4-aminobenzonitrile) with dimethylcarbamoyl chloride or by reacting the appropriate phenyl isocyanate with dimethylamine (B145610). sioc-journal.cn

Further investigation into substituent effects can be conducted by replacing the cyano group with other electron-withdrawing or electron-donating groups at the meta-position. Additionally, modifications to the urea moiety, such as altering the N,N-dimethyl substitution to other alkyl or aryl groups, can provide insights into the steric and electronic requirements for activity. For instance, the synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs has been explored to establish a library of small molecule tubulin ligands, revealing that the nature of the N'-substituent can influence anticancer activity. nih.gov

Table 1: Investigating Positional Isomerism of the Cyano Group

| Compound Name | Structure | Rationale for Synthesis |

| 1-(2-Cyanophenyl)-3,3-dimethylurea |  | To study the effect of ortho-substitution of the cyano group on molecular conformation and biological activity. |

| This compound |  | The parent compound, serving as a reference for comparative studies. |

| 1-(4-Cyanophenyl)-3,3-dimethylurea |  | To evaluate the impact of para-substitution on target interaction and overall properties. |

Scaffold Hopping and Bioisosteric Replacement Strategies within the Phenylurea Framework

Scaffold hopping is a powerful strategy in medicinal chemistry and agrochemical research to identify novel molecular frameworks with similar or improved biological activity while potentially offering better physicochemical or pharmacokinetic properties. nih.gov This approach involves replacing the central phenylurea core with a structurally different scaffold that maintains the key pharmacophoric features. For phenylurea herbicides, this could involve replacing the urea linkage with other groups that can mimic its hydrogen bonding capabilities.

Bioisosteric replacement is a more conservative approach where a specific functional group is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com The nitrile group in this compound is a versatile functional group that can participate in various non-covalent interactions. nih.govresearchgate.net It can act as a bioisostere for other functional groups like a carbonyl group, a hydroxyl group, or even a halogen atom. sioc-journal.cnnih.gov For instance, replacing the cyano group with a trifluoromethyl group, a nitro group, or a halogen could lead to analogs with altered electronic properties and metabolic stability, providing valuable SAR data. The nitrile group's ability to act as a bioisostere for a halogen is particularly interesting, as it is smaller than bromine or iodine, potentially allowing for better interaction with the active site of a target protein. nih.gov

Table 2: Examples of Bioisosteric Replacements for the Cyano Group

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Cyano (-C≡N) | Halogen (e.g., -Cl, -Br) | Mimics the electronic polarization and can influence binding affinity. |

| Cyano (-C≡N) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group that can alter metabolic stability. |

| Cyano (-C≡N) | Nitro (-NO₂) | Potent electron-withdrawing group that can significantly change electronic properties. cambridgemedchemconsulting.com |

| Cyano (-C≡N) | Acetyl (-COCH₃) | Can act as a hydrogen bond acceptor, similar to the nitrile nitrogen. |

Integration of Green Chemistry Principles and Process Optimization in Laboratory Synthesis

The synthesis of this compound and its analogs can be made more environmentally friendly and efficient by incorporating green chemistry principles and optimizing reaction processes.

Traditional methods for the synthesis of phenylureas often involve the use of hazardous reagents like phosgene or isocyanates. tandfonline.com Greener alternatives focus on phosgene-free synthetic routes. One such approach is the reaction of anilines with in situ generated isocyanates from less hazardous precursors. tandfonline.com For example, the use of 3-substituted dioxazolones as isocyanate surrogates in the presence of a non-toxic base like sodium acetate (B1210297) and a green solvent like methanol (B129727) offers a more benign pathway. tandfonline.com Another green method involves the direct reaction of amines with urea or its derivatives, often facilitated by catalysts or microwave irradiation. researchgate.netnih.gov The use of water as a solvent for the synthesis of N-substituted ureas has also been reported as a practical, scalable, and environmentally friendly option. rsc.org

Process optimization plays a crucial role in improving the efficiency, safety, and cost-effectiveness of chemical syntheses. For the synthesis of N,N-dimethylurea derivatives, key parameters to optimize include reaction temperature, molar ratio of reactants, and reaction time. google.com For instance, in the reaction of dimethylamine with urea, maintaining an optimal temperature and molar ratio is critical to maximize yield and minimize side reactions. google.com The use of continuous flow reactors can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, especially for reactions involving hazardous intermediates. chemrxiv.org Monitoring the reaction progress in real-time using techniques like inline FTIR can facilitate rapid optimization of reaction conditions. chemrxiv.orgchemrxiv.org

Table 3: Green Chemistry Approaches for Phenylurea Synthesis

| Green Chemistry Principle | Application in Phenylurea Synthesis |

| Safer Solvents & Auxiliaries | Utilizing water or green solvents like methanol instead of hazardous organic solvents. tandfonline.comrsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net |

| Design for Energy Efficiency | Using microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.gov |

| Safer Chemistry | Developing phosgene-free synthetic routes to avoid highly toxic reagents. tandfonline.com |

Molecular Recognition and Ligand Target Interaction Dynamics

Theoretical Frameworks for Ligand-Target Interaction with Urea (B33335) Scaffolds

The interaction of a ligand, such as 1-(3-Cyanophenyl)-3,3-dimethylurea, with its biological target is a dynamic process governed by a set of well-established theoretical principles. The urea scaffold, in particular, is a versatile functional group in medicinal chemistry, known for its ability to form robust hydrogen bonding networks with protein receptors. e3s-conferences.org

Concepts of Binding Affinity, Specificity, and Selectivity at the Molecular Level

Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a protein) and a ligand. It is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding. For urea-based compounds, high affinity is often achieved through the formation of multiple hydrogen bonds between the urea's N-H donors and carbonyl acceptor and complementary residues in the binding pocket of a protein. e3s-conferences.org

Specificity describes how a ligand's binding is restricted to a particular type of binding site. For instance, a ligand may specifically bind to the ATP-binding pocket of a kinase. The specific geometry of urea derivatives allows them to selectively bind to certain protein topologies. nih.gov

Selectivity , on the other hand, refers to a ligand's ability to discriminate between different subtypes of a receptor or between different proteins. For example, a selective kinase inhibitor will bind with high affinity to its target kinase but with significantly lower affinity to other kinases. Increased selectivity is a desirable property in drug design as it can lead to fewer off-target effects. semanticscholar.org The substitution pattern on the aromatic rings of diarylureas plays a crucial role in determining their selectivity. semanticscholar.org

Enthalpic and Entropic Contributions to Molecular Recognition Processes

The free energy of binding (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). nih.gov

Enthalpic contributions (ΔH) are related to the changes in bonding energies upon ligand binding. The formation of favorable interactions, such as hydrogen bonds and van der Waals interactions between the ligand and the target, releases energy and results in a negative (favorable) enthalpy change. nih.govresearchgate.net The urea moiety is a key contributor to favorable enthalpic interactions due to its capacity for strong hydrogen bonding. e3s-conferences.org

In many biological systems, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. nih.gov This can make the optimization of binding affinity a complex challenge. For instance, studies on the binding of ligands to cannabinoid receptors have shown that agonist binding is often entropy-driven, while antagonist binding is driven by both enthalpy and entropy. nih.govresearchgate.net

Mechanistic Elucidation of Compound-Target Binding Events

Understanding the mechanism of how a compound binds to its target involves characterizing the kinetics and thermodynamics of the interaction, as well as any structural changes that occur upon binding.

Kinetic and Thermodynamic Characterization of Interaction Processes (e.g., Association/Dissociation Rates)

For example, research on the synthesis of 1,3-dimethylurea (B165225) has involved the determination of thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy for the reaction process. bmrb.io Although this pertains to the synthesis of a related compound and not its binding to a biological target, it highlights the methodologies used. In the context of cannabinoid receptor ligands, thermodynamic parameters have been determined through affinity measurements at different temperatures, allowing for the construction of van't Hoff plots to calculate ΔH° and ΔS°. nih.gov Such studies have revealed that for cannabinoid receptor agonists, binding is predominantly driven by entropy, whereas for antagonists, both enthalpy and entropy play a role. nih.gov

Table 1: Representative Thermodynamic Parameters for Ligand Binding to Cannabinoid Receptors This table presents generalized data for agonists and antagonists to illustrate the concepts, as specific data for this compound is not available.

| Ligand Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Driving Force | Reference |

|---|---|---|---|---|

| CB1 Agonists | 17 to 59 | 213 to 361 | Entropy-driven | nih.gov |

| CB1 Antagonists | -52 to -26 | -12 to 38 | Enthalpy and Entropy-driven | nih.gov |

| CB2 Agonists | 27 to 48 | 234 to 300 | Entropy-driven | nih.gov |

| CB2 Antagonists | -19 to -17 | 43 to 74 | Enthalpy and Entropy-driven | nih.gov |

Conformational Changes Induced by Ligand Binding and Their Implications

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather an "induced-fit" process, where both the ligand and the protein can undergo conformational changes to achieve optimal binding. These conformational changes can have significant functional consequences, such as activating or inhibiting the protein's activity.

While direct evidence of conformational changes induced by this compound is not documented, studies on related diarylurea allosteric modulators of the CB1 receptor suggest that these ligands can stabilize unique receptor conformations. nih.gov For example, some allosteric modulators have been shown to induce a receptor conformation that enhances the binding of an agonist but does not lead to the subsequent activation of the G-protein signaling pathway. nih.gov This highlights how subtle changes in ligand structure can lead to profound differences in the functional outcome of receptor binding.

Allosteric Modulation and Cooperativity in Molecular Interactions

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event can modulate the receptor's affinity for the orthosteric ligand (cooperativity) and/or its signaling efficacy. Allosteric modulation offers a more nuanced approach to altering receptor function compared to direct agonism or antagonism.

Diarylureas have emerged as a significant class of allosteric modulators for the cannabinoid CB1 receptor. nih.gov Structure-activity relationship studies on analogs of this compound have shown that the substitution pattern on the phenyl rings is critical for their allosteric effects. nih.gov For instance, a 3-cyano analog of a phenethyl urea-based CB1 negative allosteric modulator exhibited enhanced potency compared to its 4-cyano counterpart. nih.gov

In binding assays, some diarylurea allosteric modulators have been observed to enhance the binding of the CB1 agonist [³H]CP55,940, demonstrating positive cooperativity. nih.gov However, in functional assays, these same compounds can act as negative allosteric modulators, antagonizing the agonist's effect. nih.gov This complex pharmacology underscores the intricate nature of allosteric modulation.

Biophysical Methodologies for Characterizing Molecular Interactions

The characterization of the interaction between a small molecule like this compound and its target macromolecule is fundamental to understanding its biological function. A suite of biophysical techniques is typically employed to provide a comprehensive picture of the binding event, from the speed and strength of the interaction to the precise atomic-level contacts.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. cnr.it In a hypothetical SPR experiment involving this compound, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. cnr.it

This allows for the determination of key kinetic parameters:

Association rate constant (k_a): The rate at which the compound binds to the target.

Dissociation rate constant (k_d): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.

While no specific SPR data for this compound has been found, the following table illustrates the type of data that would be generated in such an experiment.

Table 1: Hypothetical SPR Kinetic Data for this compound Binding

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_a) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | 3.0 x 10⁻³ | s⁻¹ |

| Affinity (K_D) | 20 | µM |

This data is illustrative and not based on experimental results for the specified compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to a target molecule. This technique provides a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured.

From a single ITC experiment, one can determine:

Binding affinity (K_D)

Enthalpy change (ΔH)

Stoichiometry of binding (n)

From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing deep insights into the driving forces of the interaction (e.g., hydrogen bonds, hydrophobic interactions). Currently, there is no publicly available ITC data for the binding of this compound.

Table 2: Hypothetical Thermodynamic Profile for this compound Binding from ITC

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | |

| Affinity (K_D) | 25 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 15.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -6.3 | kcal/mol |

This data is illustrative and not based on experimental results for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For the study of this compound, NMR could be used to confirm its chemical structure and to investigate its binding to a target protein. Techniques like ligand-observed NMR (e.g., Saturation Transfer Difference) could identify binding, while protein-observed NMR (e.g., HSQC titrations) could map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon addition of the compound. While NMR data for the related compound 1,3-dimethylurea exists chemicalbook.comnih.govnp-mrd.org, specific studies on the ligand-target complex of this compound are not found in the reviewed literature.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structure Elucidation

To obtain a detailed, atomic-level picture of how this compound binds to its target, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be the methods of choice. nih.gov Both techniques can reveal the three-dimensional structure of the ligand-target complex at high resolution.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein in complex with the compound. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Cryo-Electron Microscopy (Cryo-EM): This technique involves flash-freezing a solution of the complex and imaging the individual particles with an electron microscope. nih.gov Thousands of these 2D images are then computationally combined to reconstruct a 3D model. nih.gov Cryo-EM is particularly useful for large proteins or complexes that are difficult to crystallize. nih.govnih.gov

A high-resolution structure from either method would precisely show the orientation of this compound within the binding pocket of its target.

Identification of Key Interacting Residues and Binding Hotspots in Target Macromolecules

The structural information obtained from NMR, X-ray crystallography, or cryo-EM would be crucial for identifying the key amino acid residues of the target macromolecule that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, define the "binding hotspot."

Analysis of a hypothetical binding pose would reveal which parts of the compound are critical for binding. For instance, the cyano group on the phenyl ring and the dimethylurea moiety would likely form specific contacts with the protein. Understanding these interactions is paramount for structure-based drug design efforts, where modifications to the compound could be made to improve its affinity and selectivity. Without experimental structural data, any discussion of key interacting residues for this compound remains speculative.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-Cyanophenyl)-1,1-dimethylurea |

| 1,3-Dimethylurea |

| 1,1-Dimethylurea |

| 1-(3-cyanophenyl)-3-(2,6-dimethylphenyl)urea |

| 1-(3-Butoxypropyl)-3-(3-cyanophenyl)urea |

| N,N'-dimethyl-6-amino uracil |

Computational and Theoretical Investigations in Molecular Design

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation for a molecule, provide a fundamental understanding of electronic structure and reactivity. openaccessjournals.com These ab initio or first-principles methods are crucial for predicting properties without prior experimental data. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the relationship between a molecule's electronic properties and its reactivity. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can quantify a molecule's ability to donate or accept electrons.

The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. Global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are derived from these frontier orbital energies to provide a quantitative measure of the molecule's chemical behavior. While specific DFT studies for 1-(3-Cyanophenyl)-3,3-dimethylurea are not extensively published, the expected values for key electronic properties can be illustrated based on analyses of similar aromatic urea (B33335) compounds.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Symbol | Formula | Description | Representative Value |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.5 to 5.5 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. | 4.0 to 5.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. | 2.25 to 2.75 eV |

| Global Softness | S | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. | 0.18 to 0.22 eV⁻¹ |

Note: These values are illustrative and represent typical ranges for similar organic molecules. Actual values require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the van der Waals surface. Red-colored areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas are neutral.

For this compound, an MEP map would highlight specific reactive sites. The region around the carbonyl oxygen and the nitrogen of the cyano group would exhibit a strong negative potential (red), making them key hydrogen bond acceptor sites. Conversely, the hydrogen atoms on the aromatic ring would show a positive potential (blue), acting as potential hydrogen bond donors. This visualization is crucial for understanding non-covalent interactions, such as those involved in ligand-protein binding. nih.gov

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates.

Docking programs utilize search algorithms to explore the vast conformational space of the ligand and the binding site of the protein. These algorithms generate numerous possible binding poses. The development of these algorithms focuses on both speed and accuracy. nih.gov

Validation of docking methodologies is critical to ensure their predictive power. A common validation method involves re-docking a known ligand into its corresponding crystal structure and measuring the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental one; a value under 2.0 Å is generally considered a success. nih.gov For virtual screening validation, metrics such as Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC) are used. mdpi.com

To improve reliability, a "consensus docking" approach is often employed. This method uses several different docking programs and scoring functions; a ligand is considered a high-confidence hit if it is predicted to be a strong binder by multiple programs. mdpi.comresearchgate.net While this can reduce false positives, it may also increase the rate of false negatives. mdpi.com

Table 2: Key Metrics for Docking Algorithm Validation

| Metric | Description | Purpose |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the docked ligand pose and the crystal structure pose. | Assesses the accuracy of binding mode prediction. |

| EF (Enrichment Factor) | Measures how many known active compounds are found in the top fraction of a ranked database compared to a random selection. | Evaluates the ability of a protocol to distinguish active from inactive compounds in virtual screening. |

| AUC (Area Under Curve) | Represents the probability that the classifier will rank a randomly chosen positive instance higher than a randomly chosen negative one. | Provides a comprehensive measure of virtual screening performance across all ranking thresholds. |

After a docking algorithm generates potential binding poses, a scoring function is used to estimate the binding affinity for each pose and rank them. The goal of a scoring function is to identify the correct binding pose and to accurately rank different ligands according to their binding strength. core.ac.uk Scoring functions are generally classified into three main types:

Force-Field-Based: These use classical mechanics energy terms, such as van der Waals and electrostatic interactions.

Empirical: These are regression-based functions fitted to reproduce experimentally determined binding affinities. They consist of weighted energy terms for interactions like hydrogen bonds, ionic interactions, and hydrophobic effects. core.ac.uk

Knowledge-Based: These derive statistical potentials from analyzing the frequency of atom-pair contacts in known protein-ligand crystal structures.

The cyanophenyl-urea scaffold, present in this compound, is found in numerous kinase inhibitors. nih.gov Virtual screening campaigns for related scaffolds often utilize these scoring functions to filter large compound libraries to identify potential hits. nih.gov More advanced, target-specific scoring functions (TSSFs), sometimes developed using machine learning or deep learning, can offer superior performance for a particular protein target compared to universal scoring functions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While docking often treats the protein receptor as rigid or with limited flexibility, Molecular Dynamics (MD) simulations provide a more dynamic picture. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the ligand and the protein, revealing how they adapt to each other upon binding. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal the energetically favorable conformations in a solvent or within a protein's active site. researchgate.net Key insights from MD simulations include the stability of the ligand-protein complex, the specific interactions that are maintained over time, and the role of water molecules in the binding interface. researchgate.net These simulations are computationally intensive but offer a much deeper understanding of the binding process than static docking alone.

Table 3: Typical Parameters and Outputs of an MD Simulation Study

| Category | Parameter/Output | Description |

| Input Parameters | Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Water Model | Explicit representation of solvent molecules (e.g., TIP3P, SPC/E). | |

| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., NVT - constant Number of particles, Volume, Temperature; NPT - constant Number, Pressure, Temperature). | |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | |

| Key Outputs | RMSD Trajectory | Root Mean Square Deviation of the ligand or protein backbone over time, indicating structural stability. |

| RMSF Plot | Root Mean Square Fluctuation of individual residues or atoms, indicating flexibility. | |

| Interaction Analysis | Time-evolution of specific hydrogen bonds, hydrophobic contacts, or salt bridges between the ligand and protein. | |

| Binding Free Energy | Calculation of the free energy of binding (e.g., using MM/PBSA or MM/GBSA methods) to estimate binding affinity. |

Enhanced Sampling Techniques for Conformational Transitions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For a compound like this compound, which possesses several rotatable bonds, understanding its conformational landscape is paramount. Standard molecular dynamics (MD) simulations are often insufficient to sample all relevant conformations within an accessible timescale due to high energy barriers separating different states. Enhanced sampling methods are therefore employed to overcome these limitations. arxiv.orgnih.gov

These techniques accelerate the exploration of a system's conformational space by modifying the potential energy surface or by running multiple simulations under different conditions. livecomsjournal.orgnih.gov

Metadynamics : This technique involves adding a history-dependent bias potential to the system along a set of collective variables (CVs), which are functions of the atomic coordinates. For this compound, relevant CVs would include the dihedral angles defining the orientation of the cyanophenyl group relative to the urea moiety. By filling the energy wells corresponding to stable conformations, the system is encouraged to cross energy barriers and explore new states. researchgate.net

Replica Exchange Molecular Dynamics (REMD) : In REMD, multiple non-interacting replicas of the system are simulated in parallel at different temperatures. nih.gov Periodically, conformations are exchanged between replicas based on a probability criterion. The higher-temperature simulations can easily cross high energy barriers, and through the exchange process, these high-energy conformations can populate the lower-temperature simulations, leading to a more thorough sampling of the conformational space at the temperature of interest. nih.govresearchgate.net

Generalized Simulated Annealing (GSA) : This method is well-suited for characterizing highly flexible systems. By simulating the system through cycles of heating and cooling, it can overcome energy barriers and settle into low-energy minima, effectively mapping out the stable conformations of the molecule. nih.gov

Table 1: Comparison of Enhanced Sampling Techniques

| Technique | Principle | Advantage | Typical Application for this compound |

|---|---|---|---|

| Metadynamics | Adds a history-dependent bias potential along collective variables (CVs). researchgate.net | Efficient for exploring specific, well-defined transitions. | Mapping the free energy landscape of the phenyl ring rotation. |

| REMD | Simulates multiple replicas at different temperatures with conformational exchanges. nih.gov | Does not require pre-defined reaction coordinates; good for global exploration. | Identifying all stable rotamers and their relative populations. |

| GSA | Utilizes cycles of heating and cooling to overcome energy barriers. nih.gov | Effective for finding global energy minima in flexible molecules. | Determining the most stable, lowest-energy conformation of the molecule. |

Solvation Effects and Water Molecule Dynamics in Binding Interfaces

Water is not a passive medium but an active participant in molecular recognition and binding events. nih.gov The interaction of this compound with its biological target is significantly influenced by water molecules within the binding interface. Computational methods are used to characterize the thermodynamic and dynamic properties of these water molecules.

Water molecules in a binding pocket can be broadly classified as "stable" or "unstable". nih.gov Unstable, or "unhappy," water molecules have unfavorable energetics and their displacement by a ligand is thermodynamically favorable, leading to an increase in binding affinity. Conversely, displacing stable, or "happy," water molecules that form strong hydrogen bonds with the protein can be energetically costly. nih.gov

For this compound, the urea group's N-H donor and carbonyl oxygen acceptor, along with the nitrogen of the cyano group, are key sites for hydrogen bonding with water. Molecular dynamics simulations can reveal the dynamics of water molecules interacting with these functional groups. Studies have shown that water dynamics at heterogeneous aqueous interfaces, such as a protein surface, are significantly slower than in bulk water. aps.org The lifetime of hydrogen bonds between water and polar groups on a surface can be orders of magnitude longer. aps.org

Advanced simulation techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more accurate description of these interactions, accounting for electronic polarization effects that are crucial for correctly modeling the energetics of solvation at interfaces. nih.gov

Quantitative Structure-Interaction Relationship (QSIR) Modeling

QSIR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured interaction with a target, such as binding affinity. This approach moves beyond simple activity prediction (QSAR) to focus on the specific forces and features governing the molecular interaction.

Development of QSIR Descriptors and Predictive Models

The foundation of any QSIR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated to build a predictive model.

Table 2: Potential QSIR Descriptors for this compound

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 1D (Constitutional) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and flexibility. |

| 2D (Topological) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and molecular shape. |

| 3D (Geometric) | van der Waals Surface Area, Principal Moments of Inertia | 3D size and shape of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Hydrophobicity and polarity. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Electronic properties and reactivity. |

Once descriptors are calculated for a set of urea analogues, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). This model can then be used to predict the binding interaction of new, unsynthesized compounds, guiding the selection of candidates for synthesis.

Machine Learning Approaches in Interaction Profile Prediction

Machine learning (ML) and deep learning (DL) have become powerful tools in drug discovery, capable of building highly predictive models from large and complex datasets. mdpi.com These methods are increasingly used to predict the interaction profiles of small molecules against various biological targets. biorxiv.orgnih.gov

Several ML algorithms can be applied to predict the interaction of this compound and its derivatives:

Random Forest (RF) and Support Vector Machines (SVM) : These are robust classification and regression algorithms that have been successfully used to differentiate between active and inactive compounds or to predict binding affinities based on molecular fingerprints and descriptors. mdpi.com

Graph Neural Networks (GNNs) : A more recent approach that treats molecules as graphs. GNNs can learn directly from the 2D structure of a compound and the structure of the protein target, integrating information about both binding partners to predict the likelihood of an interaction. biorxiv.org

Potential of Mean Force (PMF) Prediction : ML models can be trained on PMFs generated from atomistic simulations to rapidly predict the adsorption energies and interaction potentials of new molecules with a target surface, a method applicable to understanding binding at a protein surface. researchgate.net

De Novo Design and Scaffold Generation Methodologies for Urea Derivatives

De novo design involves the computational creation of novel molecular structures with desired properties, tailored to fit a specific biological target. The aryl urea scaffold, present in this compound, is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds in enzyme active sites. mdpi.comnih.gov

Computational methodologies for generating new urea derivatives include:

Scaffold Hopping : This involves replacing the core scaffold of a known active molecule (e.g., the cyanophenyl-urea core) with a structurally novel moiety that maintains a similar spatial arrangement of key interaction features. This can lead to new chemical series with improved properties. chemrxiv.org

Fragment-Based Growth : A small molecular fragment is first identified that binds to the target. Computational algorithms then "grow" the fragment by adding new chemical groups or linking it to other fragments to increase affinity and specificity. The dimethylurea or cyanophenyl groups could serve as starting fragments.

Algorithmic Core Design : Advanced algorithms can systematically explore vast chemical spaces to design, evaluate, and optimize billions of virtual molecules. chemrxiv.org Starting with a known ligand like this compound and a binding hypothesis, these methods can generate novel scaffolds that are predicted to have high potency and selectivity, while also providing preliminary structure-activity relationship (SAR) data. chemrxiv.org

These design strategies have been successfully applied to generate novel urea-based inhibitors for various targets, demonstrating the power of computational methods to innovate beyond existing chemical matter. nih.govnih.gov

Structure Interaction Relationship Sir and Pharmacophore Based Studies

Systematic Exploration of Structural Modularity and Its Impact on Molecular Interaction Profiles

Substituents on the phenyl ring and modifications to the urea (B33335) group have a profound impact on the binding characteristics of diaryl urea derivatives. The position and nature of these substituents can either enhance or diminish the compound's activity.

Phenyl Moiety: The placement of substituents on the phenyl ring is critical. Studies on similar phenyl urea derivatives have shown a strong preference for para-substitution over ortho or meta positions. nih.gov For instance, in a series of phenyl urea derivatives targeting the enzyme IDO1, para-substituted compounds showed significantly more potent inhibitory activity than the unsubstituted parent compound. nih.gov Conversely, compounds with substituents at the ortho or meta positions, such as methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (B1213986) (OCH₃) groups, lost all inhibitory activity. nih.gov

Electron-withdrawing groups at the para-position have been found to be beneficial for activity. nih.gov This is exemplified by the 100-fold improvement in IDO1 inhibitory activity when an electron-withdrawing group was present at the para-position, which enhances the hydrogen bond donor capability of the phenyl urea group. nih.gov However, the size of the para-substituent is also a limiting factor; bulky groups can lead to a loss of activity. nih.gov

The cyano (CN) group at the meta-position of 1-(3-cyanophenyl)-3,3-dimethylurea is an electron-withdrawing group. While para-substitution is often favored, the specific interactions of the meta-cyano group with a target's binding site would determine its influence on activity. The inductive effect of substituents, which involves the withdrawal or donation of electrons through sigma bonds, plays a significant role in altering the electron density of the aromatic ring and influencing its reactivity. lumenlearning.comlibretexts.org

Urea Moiety: The urea linker is a crucial pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor (from the N-H groups) and acceptor (from the carbonyl oxygen). nih.gov The N,N'-disubstituted urea functionality can form robust hydrogen-bonded chains, a predictable association often exploited in crystal engineering. researchgate.net The proximal NH group of the urea is often crucial for potency. nih.gov The substitution pattern on the urea nitrogens also dictates the molecule's conformational preferences. researchgate.net In this compound, the two methyl groups on one nitrogen atom (3,3-dimethyl) will influence the steric and electronic environment around the urea core, affecting its binding orientation and interaction strength.

| Moiety | Substituent Type/Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl | Para-substitution (electron-withdrawing) | Beneficial for activity | nih.gov |

| Phenyl | Ortho/Meta-substitution | Loss of activity | nih.gov |

| Phenyl | Para-substitution (bulky groups) | Loss of activity | nih.gov |

| Urea | Proximal NH | Crucial for potency | nih.gov |

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. The ability to adopt a specific three-dimensional arrangement to fit into a binding pocket is essential. For this compound, key areas of flexibility include rotation around the phenyl-nitrogen bond and the C-N bonds of the urea group.

The urea functionality exhibits a degree of conformational restriction due to electron delocalization between the nitrogen lone pairs and the carbonyl group. nih.gov This results in a relatively planar urea system with distinct, low-energy conformations. researchgate.net N,N'-disubstituted ureas are known to exist in different conformations in solution and solid states, typically adopting four preferential low-energy arrangements. researchgate.net

The rotational barrier of the phenyl group relative to the urea moiety is another critical parameter. mdpi.com The energy required to rotate around the C-N bond connecting the phenyl ring to the urea nitrogen can influence the molecule's ability to achieve an optimal binding conformation. Computational studies, such as those using Density Functional Theory (DFT), can calculate these rotational barriers. mdpi.comresearchgate.net For instance, in N-benzhydrylformamides, the rotational barriers for aryl groups were found to be significantly lower than those for the formyl fragment, indicating rapid rotation of the phenyl rings at room temperature. mdpi.com The presence of substituents on the phenyl ring can affect these barriers; electron-donating groups tend to decrease the rotational barrier, while electron-withdrawing groups increase it. researchgate.net

| Rotational Bond | Influencing Factors | Significance | Reference |

|---|---|---|---|

| Phenyl-Nitrogen | Substituents on the phenyl ring (electron-donating/withdrawing) | Affects the ability to adopt an optimal binding conformation | researchgate.net |

| Urea C-N bonds | Electron delocalization, substitution on nitrogen atoms | Determines the planarity and preferred conformations of the urea core | nih.govresearchgate.net |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of modern drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. youtube.comyoutube.com This approach is particularly valuable when the structure of the biological target is unknown, relying instead on the structures of known active ligands.

For a series of urea derivatives, a pharmacophore model can be generated by identifying common chemical features that are critical for their bioactivity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.com

The process involves:

Data Collection and Alignment: A set of active urea derivatives is collected, and their structures are aligned based on common structural elements. youtube.com

Feature Identification: Key chemical features responsible for binding are identified. For urea derivatives, the urea moiety itself provides a strong hydrogen bond donor (NH) and acceptor (C=O). nih.gov The phenyl ring serves as a hydrophobic and potentially aromatic interaction feature. The cyano group on this compound can act as a hydrogen bond acceptor or participate in dipole-dipole interactions.

Model Generation: A 3D model is constructed that defines the spatial relationships between these identified features. nih.govnih.gov This model represents the "ideal" ligand for the target receptor.

Studies on various urea derivatives have successfully employed this technique. For example, a pharmacophore model for urea-based inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) was generated using known inhibitors, leading to the identification of new, potent compounds. metu.edu.tr Similarly, pharmacophore models have been developed for urea derivatives targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov

Once a validated pharmacophore model is established, it becomes a powerful tool for virtual screening. youtube.comnih.gov Large chemical databases, such as the ZINC database, can be rapidly searched to identify novel molecules that match the pharmacophoric features. metu.edu.tr This in silico filtering process prioritizes compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline. youtube.com

The steps in a pharmacophore-based virtual screening campaign typically include:

Database Preparation: A large library of chemical compounds is prepared for screening.

Pharmacophore Query: The generated pharmacophore model is used as a 3D query to search the database.

Hit Identification: Molecules from the library that fit the pharmacophore query with a good root-mean-square deviation (RMSD) are identified as "hits." nih.gov

Filtering and Ranking: The hits are often further filtered based on properties like molecular weight and number of rotatable bonds to ensure drug-likeness. nih.gov

This approach has been successfully applied to discover novel inhibitors for various targets, including cyclin-dependent kinases (CDKs), where a pharmacophore model was used to screen a library of pyrrolizines bearing urea moieties. nih.govresearchgate.net The top-scoring hits from the virtual screen were then synthesized and evaluated, leading to the identification of potent cytotoxic agents. nih.gov

Conformational Analysis of this compound and its Analogs in Binding Contexts

The binding of a ligand to its receptor is a dynamic process where the ligand's conformation plays a crucial role. Conformational analysis aims to understand the energetically favorable three-dimensional arrangements of a molecule and how these conformations relate to its biological activity.

For this compound and its analogs, conformational analysis within a binding site context reveals key insights. Molecular docking studies, a common computational technique, can predict the binding mode of a ligand within the active site of a protein. nih.gov These studies show how the molecule orients itself to maximize favorable interactions.

For example, in docking studies of phenyl urea derivatives with the enzyme IDO1, the phenyl urea group was shown to bind via an edge-to-face π-interaction with a tyrosine residue and form hydrogen bonds with a serine residue. nih.gov The orientation of the peripheral phenyl ring within a hydrophobic pocket was also critical, explaining the observed structure-activity relationships, such as the preference for small para-substituents. nih.gov

The conformation of the urea moiety is particularly important. It can adopt different conformations to optimize hydrogen bonding with receptor residues. nih.gov In a study of diphenyl urea derivatives as α-glucosidase inhibitors, the urea linker was observed to form multiple hydrogen bonds with key residues in the enzyme's active site, such as asparagine and glutamic acid. nih.gov The specific conformation and orientation of the urea group and its attached phenyl rings were directly linked to the inhibitory potency of the compounds. nih.gov

The interplay between the substituent effects on the phenyl ring and the conformational flexibility of the entire molecule ultimately dictates the binding affinity and specificity of this compound and its analogs for their biological targets.

Energy Landscapes and Bioactive Conformational States

The biological activity of a molecule is intimately linked to its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, which allows for optimal binding to its target protein. The conformational space of a molecule can be visualized as an energy landscape, where valleys represent stable low-energy conformations and peaks represent high-energy transition states.

For this compound, the central urea moiety plays a pivotal role in defining its conformational preferences. The resonance between the nitrogen lone pairs and the carbonyl group imparts a partial double-bond character to the C-N bonds, leading to a degree of rotational restriction and a largely planar urea group. nih.gov This planarity is a key feature in the interaction of many urea-based inhibitors with their targets, as it facilitates the formation of specific hydrogen bonding patterns. nih.gov

| Feature | Description | Implication for Bioactivity |

| Urea Moiety | Largely planar due to resonance. | Facilitates specific hydrogen bond formation with target proteins. nih.gov |

| Phenyl Ring Orientation | Rotation around the N-C(phenyl) bond. | Influences the overall shape and hydrophobic interactions. |

| Dimethylamino Group | Rotation around the N-C(carbonyl) bond. | Can affect the hydrogen bonding potential of the adjacent N-H group. |

| Bioactive Conformation | The conformation adopted upon binding to a target. | May differ from the lowest energy solution conformation. |

Table 1: Key Conformational Features of this compound

Influence of Molecular Flexibility on Ligand-Target Recognition

Molecular flexibility is a double-edged sword in drug design. A certain degree of flexibility allows a ligand to adapt its conformation to fit into a binding site, a concept known as "induced fit." This can lead to higher binding affinity. However, excessive flexibility can be detrimental, as it results in a significant entropic penalty upon binding, where the molecule loses a substantial amount of conformational freedom.

The hydrogen bonding capability of the urea group is a central element in its molecular recognition. nih.gov The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The flexibility of the molecule allows these functional groups to be positioned optimally to form strong and directional hydrogen bonds with amino acid residues in the target protein, such as aspartate and tyrosine. nih.gov

Comparative Analysis with Other Urea-Based Scaffolds for Interaction Selectivity

The urea scaffold is a privileged structure in medicinal chemistry, found in a wide range of enzyme inhibitors and receptor modulators. The selectivity of a urea-based inhibitor for its target is determined by the nature of the substituents attached to the urea core. A comparative analysis of this compound with other urea-based scaffolds highlights the subtle structural modifications that can lead to significant differences in biological activity and target selectivity.

For instance, in the context of inhibitors of soluble epoxide hydrolase (sEH), a 1,3-disubstituted urea scaffold is a common feature. nih.gov The interaction of these inhibitors with the sEH active site often involves hydrogen bonding between the urea moiety and key residues like ASP335 and TYR383. nih.gov The nature of the aryl group and the other substituent on the urea nitrogen dictates the selectivity and potency.

Similarly, phenyl-urea based molecules have been developed as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.govmdpi.com In this case, the urea moiety forms crucial hydrogen bonds with residues such as GLU114. nih.gov The substituents on the phenyl ring are varied to probe the effects of electronics and sterics on inhibitory activity, with different substitutions leading to enhanced binding and efficacy. nih.govmdpi.com

Urea-containing compounds have also been investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an important target in cancer therapy. nih.gov Pharmacophore models for these inhibitors typically include a hydrogen bond donor and acceptor feature corresponding to the urea group.

The table below provides a comparative overview of different urea-based scaffolds and their targets, illustrating the versatility of this chemical moiety.

| Compound/Scaffold | Target Enzyme/Protein | Key Interactions of Urea Moiety | Reference |

| 1-Aryl-3-(1-acylpiperidin-4-yl) urea | Soluble Epoxide Hydrolase (sEH) | Hydrogen bonds with active site residues (e.g., ASP335, TYR383). nih.gov | nih.gov |

| Phenyl-urea derivatives | Penicillin-Binding Protein 4 (PBP4) | Hydrogen bonds with active site residues (e.g., GLU114). nih.govmdpi.com | nih.govmdpi.com |

| Urea-based NAMPT inhibitors | Nicotinamide Phosphoribosyltransferase (NAMPT) | Acts as a key pharmacophoric feature for hydrogen bonding. nih.gov | nih.gov |

| Amino biaryl-urea derivatives | α-Amylase and α-Glucosidase | Interacts with key residues such as TRP59 and GLN63 in α-amylase. | |

| Benzimidazole urea derivatives | α-Amylase and α-Glucosidase | Forms interactions within the catalytic site of the enzymes. |

Table 2: Comparative Analysis of Urea-Based Scaffolds

This comparative analysis underscores that while the urea group provides a common anchoring point through hydrogen bonding, the substituents are responsible for fine-tuning the interactions and achieving selectivity for a specific target. The 3-cyanophenyl group in this compound, for example, likely plays a significant role in defining its target profile through specific electronic and steric interactions within the binding pocket.

Emerging Methodologies and Future Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

| Generative Model Application | Description | Potential for Phenylurea Scaffolds |

| Scaffold-Based Generation | AI models extend a given core structure (scaffold) by adding new atoms and bonds. nih.govarxiv.org | Can generate novel derivatives of 1-(3-Cyanophenyl)-3,3-dimethylurea, ensuring the core phenylurea structure is retained. |

| Property-Conditioned Design | The generation process is guided by desired physicochemical or biological properties. digitellinc.comnih.gov | Allows for the design of new phenylureas with predicted improvements in target affinity, selectivity, or metabolic stability. |

| Scaffold Hopping | AI identifies new, structurally different scaffolds that can mimic the key pharmacophoric features of the original molecule. digitellinc.com | Could lead to the discovery of entirely new classes of compounds that share the biological activity of this compound but with different core structures. |

Beyond designing new molecules, AI is also revolutionizing how chemists approach their synthesis. Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze a target molecule and propose viable synthetic pathways. nih.gov These tools are often based on retrosynthesis, a method where the target molecule is recursively broken down into simpler, commercially available precursors.

AI models are trained on massive databases of chemical reactions, such as the ~50 million records from Reaxys, to learn the patterns of chemical transformations. nih.gov When presented with a molecule like this compound, a retrosynthesis prediction model can suggest potential disconnections and the chemical reactions required to form them. For instance, it might identify the urea (B33335) bond as a key disconnection point, suggesting a reaction between 3-cyanophenyl isocyanate and dimethylamine (B145610), or alternatively, between 3-aminobenzonitrile (B145674) and dimethylcarbamoyl chloride.

These AI systems can provide a ranked list of possible synthetic routes, evaluated on criteria such as reaction yield, cost of starting materials, and step count. nih.gov This allows chemists to make more informed decisions and prioritize the most promising synthetic strategies, potentially saving significant time and resources in the laboratory. chemrxiv.org

Development of Advanced Chemical Probes for Molecular Exploration

To understand the biological role of a compound like this compound, it is essential to identify its molecular targets and observe its interactions within a complex biological system. Advanced chemical probes are designed specifically for this purpose, acting as tools to "fish out" binding partners and visualize molecular events in real-time.

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a ligand. researchgate.net This method involves synthesizing an analog of the compound of interest—in this case, this compound—that incorporates a photo-reactive group, such as a diazirine. researchgate.netnih.gov This modified probe is introduced to a biological system (e.g., cell lysate or intact cells) where it binds to its target protein. Upon irradiation with UV light of a specific wavelength (e.g., 350-370 nm), the diazirine group is activated, generating a highly reactive carbene intermediate. nii.ac.jpnih.gov This carbene rapidly forms a stable, covalent bond with nearby amino acid residues at the binding site, permanently "labeling" the target protein. researchgate.net The labeled protein can then be isolated and identified using proteomics techniques.

Click chemistry offers a complementary and highly efficient method for target identification and probe functionalization. dergipark.org.tr The term refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. nih.govdovepress.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govscripps.edu For target identification, a two-step approach is often used. First, an analog of this compound is synthesized containing a "clickable" handle, such as a terminal alkyne. After this probe binds to its target and is potentially cross-linked, a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging) containing the complementary azide (B81097) group is added. The CuAAC reaction then specifically and covalently attaches the reporter tag to the probe-target complex, facilitating its detection and identification. researchgate.net

| Technique | Principle | Application to this compound |

| Photoaffinity Labeling (PAL) | A photo-reactive group (e.g., diazirine) on a probe is activated by UV light to form a covalent bond with its binding target. researchgate.netnih.gov | An analog of this compound with a diazirine group could be synthesized to covalently label and identify its direct protein targets. |

| Click Chemistry (e.g., CuAAC) | A highly efficient and specific reaction between two "clickable" handles (e.g., an alkyne and an azide) to link molecules. dergipark.org.trscripps.edu | An alkyne-modified version of the compound could be used to "click" on reporter tags like biotin or fluorophores for target pull-down and visualization. |

While PAL and click chemistry are excellent for identifying stable endpoints, fluorescent probes allow for the dynamic visualization of molecular interactions in living cells. By chemically attaching a fluorescent dye (a fluorophore) to this compound, a probe can be created that reports on its location and binding events through changes in its light emission.

These fluorescent probes can be used with advanced microscopy techniques to monitor the compound's journey into a cell, its accumulation in specific organelles, and its engagement with target molecules. nih.gov For example, a technique known as Fluorescence Polarization (FP) can be used to study binding events in solution. When the small fluorescently-labeled compound tumbles freely, its emitted light is depolarized. Upon binding to a much larger protein target, its tumbling slows dramatically, and the emitted light becomes more polarized. This change in polarization can be measured to quantify the binding affinity between the compound and its target. Such probes are invaluable for confirming target engagement in a cellular context and for screening other molecules that might compete for the same binding site.

High-Throughput Screening and Automation in Ligand Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for a specific biological activity. drugtargetreview.com This process relies heavily on automation, including robotic liquid handlers, plate readers, and integrated data analysis software, to ensure speed, accuracy, and reproducibility. drugtargetreview.comnih.gov

In the context of this compound, HTS could be employed in several ways. If this compound were identified as a "hit" from an initial screen, a focused library of similar phenylurea analogs could be synthesized and screened to explore the structure-activity relationship (SAR) and identify more potent or selective molecules. Automation in both synthesis and screening accelerates this iterative design-make-test-analyze cycle. youtube.com

Furthermore, advanced screening formats like DNA-Encoded Library Technology (DELT) allow for the screening of billions of compounds at once. nih.gov In a DELT screen, each chemical compound is attached to a unique DNA barcode. The entire library is incubated with a target protein, and the binders are isolated. High-throughput DNA sequencing is then used to "read" the barcodes of the binding molecules, revealing their chemical structures. nih.gov This technology provides a powerful engine for discovering novel ligands and scaffolds that may share a similar activity profile with this compound. The integration of automation and large-scale screening is essential for efficiently navigating the vast chemical space to discover and optimize new therapeutic leads. drugtargetreview.comnih.gov